molecular formula C25H20N2O2 B3893467 (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3893467
M. Wt: 380.4 g/mol
InChI Key: JSOYVOMZEIRZNT-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines. Its anticancer activity could be related

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-23-15-12-19(13-16-23)24(28)17-14-21-18-27(22-10-6-3-7-11-22)26-25(21)20-8-4-2-5-9-20/h2-18H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYVOMZEIRZNT-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.